molecular formula C7H9NO2 B15238674 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile

3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile

Katalognummer: B15238674
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: FUXCNUVQVSLRSP-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile: is an organic compound with a unique structure that includes an oxolan ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile typically involves the reaction of oxolan derivatives with nitrile-containing reagents under controlled conditions. One common method involves the use of oxolan-3-yl derivatives and cyanoacetic acid in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitrile groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure can be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile exerts its effects involves its interaction with molecular targets through its nitrile and oxolan groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the reaction conditions and the presence of other reagents.

Molecular Targets and Pathways:

    Nitrile Group: The nitrile group can act as an electrophile, reacting with nucleophiles to form new compounds.

    Oxolan Ring: The oxolan ring can participate in ring-opening reactions, leading to the formation of linear or branched products.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile is unique due to the presence of the oxolan ring, which provides distinct reactivity and potential applications in various fields. Its structure allows for specific interactions that are not possible with other similar compounds.

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

3-oxo-3-[(3R)-oxolan-3-yl]propanenitrile

InChI

InChI=1S/C7H9NO2/c8-3-1-7(9)6-2-4-10-5-6/h6H,1-2,4-5H2/t6-/m1/s1

InChI-Schlüssel

FUXCNUVQVSLRSP-ZCFIWIBFSA-N

Isomerische SMILES

C1COC[C@@H]1C(=O)CC#N

Kanonische SMILES

C1COCC1C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.